Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)10-9-4-3-8(6-14)5-13(9)7-12-10/h7-8,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBXLTFUDPHODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(CN2C=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the imidazo[1,5-a]pyridine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Various nucleophiles can substitute the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of Ethyl 6-(carboxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate.
Reduction: Formation of this compound with reduced oxygen content.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with a tetrahydroimidazo ring fused to a pyridine. It has a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol. The compound is used in scientific research and has potential applications in medicinal chemistry for developing therapeutics.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
- Biology It exhibits biological activity and can be used in developing pharmaceuticals and bioactive molecules.
- Medicine It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Industry It is used in producing agrochemicals, dyes, and other industrial chemicals.
Preliminary studies suggest that this compound exhibits promising biological activities and may act as an inhibitor or modulator in various biochemical pathways. Further research is needed to elucidate the specific mechanisms of action and therapeutic potentials of this compound.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary data suggest interactions with certain targets, and these studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Mechanism of Action
The mechanism by which Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related derivatives:
Key Observations :
- The position of substituents (e.g., hydroxymethyl vs. methyl) significantly impacts physicochemical properties and target binding .
- Electron-withdrawing groups (e.g., -CN, -NO2) enhance metabolic stability but may reduce solubility .
- Ester groups at different positions (C1 vs. C3) alter steric hindrance and enzymatic hydrolysis rates .
Pharmacological Activity
Key Findings :
Physicochemical Properties
Key Trends :
- The hydroxymethyl group improves solubility compared to methyl or aryl substituents.
Biological Activity
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 2177263-81-7) is a compound that belongs to the imidazo[1,5-a]pyridine class. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that compounds within the imidazo[1,5-a]pyridine class have shown anticancer activity . This compound has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines through modulation of specific signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties . Inhibitors targeting the p38 MAP kinase pathway have been shown to reduce cytokine production associated with inflammatory responses. This compound may act similarly by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests indicated that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it is hypothesized to bind to p38 MAPK and other kinases that play crucial roles in cellular signaling .
- Receptor Modulation: Interaction with receptors involved in apoptosis and cell proliferation pathways has been suggested as a mechanism through which this compound exerts its effects .
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Inhibits cytokine production | , |
| Antimicrobial | Effective against bacterial strains |
Notable Research Findings
- Anticancer Study: A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in animal models when administered at therapeutic doses. The study emphasized the compound's ability to modulate apoptotic pathways effectively .
- Inflammation Model: In an adjuvant-induced arthritis model, administration of this compound led to a marked decrease in inflammatory markers and joint swelling. This suggests its potential utility in treating autoimmune conditions .
- Antimicrobial Trials: Laboratory tests demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate?
The compound can be synthesized via multistep reactions involving hydrogenation, cyclization, and functional group transformations. For example:
- Hydrogenation : Use Pd/C under H₂ in methanol or ethanol to reduce intermediates (e.g., imine groups) .
- Cyclization : POCl₃ in toluene at 90°C facilitates ring closure for imidazo[1,5-a]pyridine scaffolds .
- Hydroxymethylation : Introduce the hydroxymethyl group via formylation (formic acid) or reduction of ester/carbonyl precursors . Optimize yields by controlling reaction time, temperature, and stoichiometry of reagents like HATU/DIPEA for coupling reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify hydrogen/carbon environments and stereochemistry (e.g., δ 5.39–5.25 ppm for hydroxymethyl protons) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester) . Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in spectral assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Target Validation : Perform competitive binding assays (e.g., mGlu5 receptor antagonism studies ) and enzyme inhibition assays (e.g., dihydroorotate dehydrogenase ).
- Off-Target Profiling : Use high-throughput screening or proteome-wide affinity chromatography to identify unintended interactions .
- Data Normalization : Account for variations in cell lines, assay conditions (e.g., ionization efficiency in HRMS ), and batch-to-batch compound purity .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) profile?
- Metabolic Stability : Assess in vitro using liver microsomes and LC-MS to identify metabolic hotspots (e.g., ester hydrolysis) .
- Enantiomeric Purity : Use chiral HPLC to separate enantiomers and quantify enantiomeric excess (>97% for improved target selectivity ).
- Solubility Enhancement : Modify ester groups (e.g., replace ethyl with PEGylated moieties) or formulate as hydrochloride salts .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Core Modifications : Replace the hydroxymethyl group with fluorinated or cyano substituents to enhance binding affinity (e.g., AS1940477 analogs ).
- Scaffold Hybridization : Fuse with benzimidazole or triazolo[1,5-a]pyridine moieties to improve enzyme inhibition (e.g., mGlu5 antagonists ).
- In Silico Modeling : Perform docking studies with target proteins (e.g., p38 MAP kinase ) to predict substituent effects on activity.
Q. What experimental approaches are suitable for crystallographic characterization of this compound?
- Crystallization : Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields diffraction-quality crystals .
- X-Ray Diffraction : Resolve dihedral angles (e.g., 61.4° tilt for phenyl rings ) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds ).
- Thermal Analysis : Correlate melting point (164–167°C ) with crystal packing stability.
Q. How should researchers address discrepancies in reported synthetic yields?
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize stepwise conditions .
- Purification : Employ gradient column chromatography (2–10% methanol in DCM ) or recrystallization to remove byproducts.
- Catalyst Screening : Compare Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .
Methodological Best Practices
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Standardized Assays : Use validated protocols for enzyme inhibition (e.g., DHODH activity measured via absorbance at 300 nm ).
- Positive Controls : Include reference compounds (e.g., ABP688 for mGlu5 receptor binding ).
- Data Reporting : Disclose purity (≥95% ), solvent residues, and enantiomeric ratios in publications .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Gene Knockdown : Use siRNA or CRISPR to silence target genes and confirm phenotype rescue .
- In Vivo Models : Administer the compound in rodent models (e.g., xenograft tumors ) and measure biomarker levels (e.g., aldosterone ).
- Metabolomics : Track isotope-labeled analogs (e.g., ¹⁴C-labeled derivatives ) to study distribution and metabolism.
Q. What computational tools are recommended for predicting toxicity or off-target effects?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate absorption, metabolism, and toxicity .
- Molecular Dynamics : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms ).
- Fragment-Based Screening : Identify toxicophores (e.g., nitro groups ) and modify the scaffold accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
